molecular formula C14H20BrNO2 B3851750 4-bromo-2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-6-methoxyphenol

4-bromo-2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-6-methoxyphenol

Cat. No. B3851750
M. Wt: 314.22 g/mol
InChI Key: PAIJODIZQFRXEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-6-methoxyphenol, also known as BAE-146, is a compound that has gained attention in the scientific community due to its potential applications in medical research.

Scientific Research Applications

4-bromo-2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-6-methoxyphenol has been found to have potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that 4-bromo-2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-6-methoxyphenol has anti-proliferative effects on cancer cells, inhibiting their growth and inducing apoptosis. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

4-bromo-2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-6-methoxyphenol works by inhibiting the activity of a protein called STAT3, which is involved in the regulation of cell growth and survival. By inhibiting STAT3, 4-bromo-2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-6-methoxyphenol prevents the growth of cancer cells and induces apoptosis. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-bromo-2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-6-methoxyphenol has been found to have a number of biochemical and physiological effects. In addition to its anti-proliferative and anti-inflammatory effects, it has also been found to have antioxidant properties, protecting cells from oxidative damage. It has also been found to have neuroprotective effects, protecting neurons from damage and promoting their survival.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-6-methoxyphenol in lab experiments is its specificity for STAT3, making it a useful tool for studying the role of STAT3 in cancer and other diseases. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.

Future Directions

There are a number of potential future directions for research on 4-bromo-2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-6-methoxyphenol. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is its potential use in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis. Further research is needed to fully understand the potential applications of 4-bromo-2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-6-methoxyphenol in medical research.

properties

IUPAC Name

4-bromo-2-[[ethyl(2-methylprop-2-enyl)amino]methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c1-5-16(8-10(2)3)9-11-6-12(15)7-13(18-4)14(11)17/h6-7,17H,2,5,8-9H2,1,3-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIJODIZQFRXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C(C(=CC(=C1)Br)OC)O)CC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-[[ethyl(2-methylprop-2-enyl)amino]methyl]-6-methoxyphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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